[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride
CAS No.: 1087792-33-3
Cat. No.: VC11657461
Molecular Formula: C10H7ClFNO3S
Molecular Weight: 275.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087792-33-3 |
|---|---|
| Molecular Formula | C10H7ClFNO3S |
| Molecular Weight | 275.68 g/mol |
| IUPAC Name | [3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride |
| Standard InChI | InChI=1S/C10H7ClFNO3S/c11-17(14,15)6-9-5-10(13-16-9)7-1-3-8(12)4-2-7/h1-5H,6H2 |
| Standard InChI Key | YRFXJTPAQIOFIG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2)CS(=O)(=O)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)CS(=O)(=O)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2-oxazole ring substituted at the 3-position with a para-fluorophenyl group and at the 5-position with a methanesulfonyl chloride moiety. This arrangement confers significant electrophilicity, particularly at the sulfonyl chloride group, which drives its reactivity.
Molecular Formula:
Molecular Weight: 275.68 g/mol.
IUPAC Name: [3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride.
Table 1: Key Structural Identifiers
| Identifier | Value | Source |
|---|---|---|
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)CS(=O)(=O)Cl)F | |
| InChI Key | YRFXJTPAQIOFIG-UHFFFAOYSA-N | |
| Exact Mass | 274.9819 g/mol |
Physicochemical Characteristics
While detailed thermodynamic data (e.g., melting/boiling points) remain unpublished, the compound’s solubility aligns with polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. Its stability under standard laboratory conditions is presumed limited due to the hydrolytic sensitivity of the sulfonyl chloride group.
Synthesis and Reactivity
Reactivity Profile
The sulfonyl chloride group serves as a potent electrophile, enabling nucleophilic substitution reactions with amines, alcohols, and thiols. This reactivity underpins its utility in synthesizing sulfonamides, sulfonate esters, and other derivatives with potential bioactivity.
Biological Activity and Mechanistic Insights
Electrophilic Interactions
The compound’s primary mechanism of action involves covalent modification of biological nucleophiles, such as cysteine residues in enzyme active sites. This property aligns with broader trends in sulfonyl chloride chemistry, where such compounds often exhibit protease-inhibitory or anti-inflammatory effects.
Antimicrobial Activity
Structural analogs of sulfonyl chlorides demonstrate broad-spectrum antimicrobial effects by disrupting bacterial cell wall synthesis or metabolic enzymes. While direct evidence for this compound remains limited, its reactivity suggests similar potential.
Cytotoxic Effects
Preliminary in vitro studies on related compounds indicate apoptosis induction in cancer cell lines through mitochondrial pathway activation. The fluorophenyl group may enhance membrane permeability, potentiating these effects.
| Hazard Mitigation Measure | Implementation Guidance |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical goggles, lab coat |
| Ventilation | Use in fume hood with ≥100 fpm airflow |
| Spill Management | Neutralize with sodium bicarbonate, collect in hazardous waste containers |
Research Applications and Future Directions
Medicinal Chemistry
The compound serves as a versatile intermediate for developing targeted covalent inhibitors. Recent trends in kinase inhibitor design highlight sulfonyl chlorides as warheads for irreversible binding to oncogenic targets.
Materials Science
In polymer chemistry, sulfonyl chlorides act as crosslinking agents. The fluorinated aromatic component could impart unique dielectric properties to resulting materials.
Analytical Challenges
Characterizing degradation products and metabolic pathways remains a critical unmet need. Advanced mass spectrometry techniques are required to elucidate stability profiles in biological matrices.
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